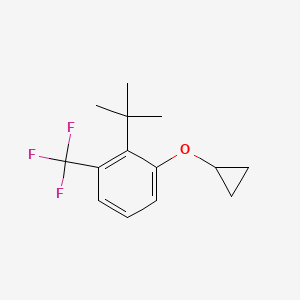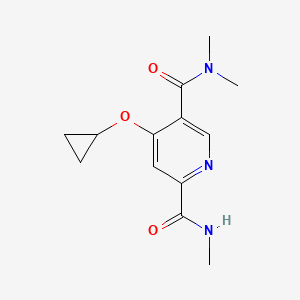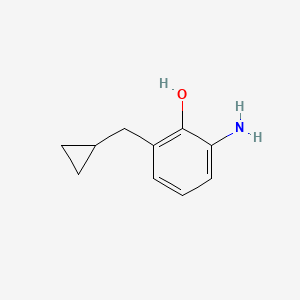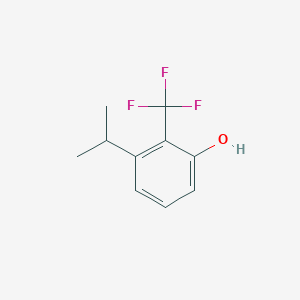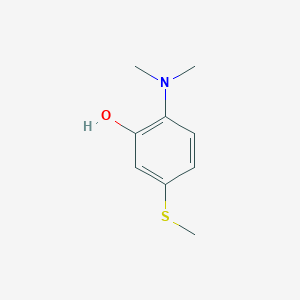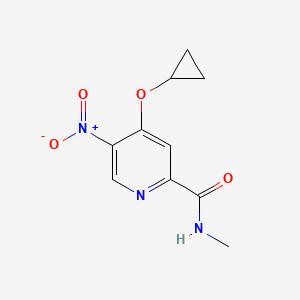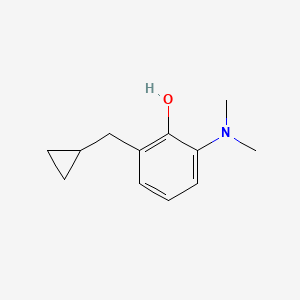
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorosulfonyl group, a methoxy group, and a carboxylate ester group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of a pyridine derivative. The starting material, 4-methoxypyridine-2-carboxylic acid, is first esterified to form methyl 4-methoxypyridine-2-carboxylate. This intermediate is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Chlorosulfonic Acid:
Amines and Alcohols: Used for substitution reactions.
Reducing Agents: Such as tin(II) chloride for reduction reactions.
Acid or Base Catalysts: For hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonyl Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of stable sulfonamide or sulfonate linkages. The methoxy and carboxylate ester groups may also influence the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be compared with other chlorosulfonyl-substituted pyridine derivatives:
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Similar in structure but with a benzoate instead of a pyridine ring.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring instead of a pyridine ring.
6-Chlorosulfonylbenzoxazolin-2-ones: Similar chlorosulfonyl substitution on a benzoxazoline ring.
These compounds share the chlorosulfonyl functional group, which imparts similar reactivity, but differ in their core structures, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8ClNO5S |
|---|---|
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
methyl 6-chlorosulfonyl-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO5S/c1-14-5-3-6(8(11)15-2)10-7(4-5)16(9,12)13/h3-4H,1-2H3 |
Clé InChI |
LVAQHCCJFSNDLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


